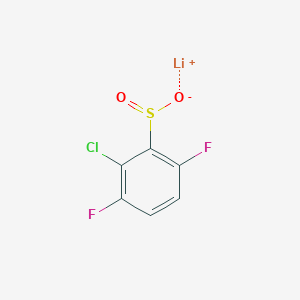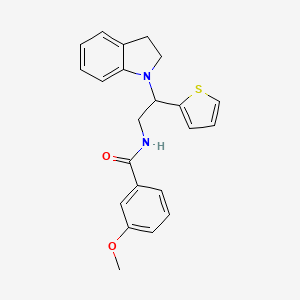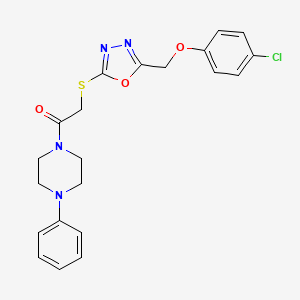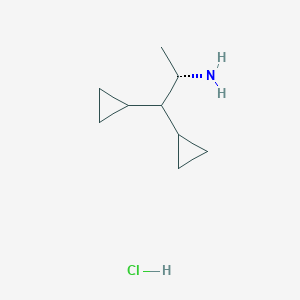![molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8](/img/structure/B2747067.png)
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry. The compound's unique structural characteristics provide a foundation for diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone, one typically follows a multi-step process involving:
Initial formation of the {3-fluoropropoxy}phenyl compound through a nucleophilic substitution reaction.
Subsequent attachment of this compound to the pyrazole moiety via a cyclization reaction.
Methoxy substitution on the phenyl ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production would involve scaling up these reactions while maintaining stringent control over reaction conditions such as temperature, pressure, and reaction time to ensure consistency and yield.
化学反応の分析
Types of Reactions
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions may yield de-fluorinated or demethoxylated products, which might be useful for structure-activity relationship studies.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound's functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid, typically under mild acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride under anhydrous conditions is standard.
Substitution: Halogenation typically employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures.
Major Products
The major products from these reactions include different fluorinated, methoxylated, or alkylated derivatives, each with potential unique properties for further exploration.
科学的研究の応用
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone has a wide range of applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, often as a ligand in binding studies.
Industry: Used in the development of new materials or as an intermediate in various chemical production processes.
作用機序
The compound exerts its effects through multiple mechanisms, primarily involving:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with signaling pathways, such as those related to inflammation or cell proliferation, by modulating the activity of key molecular targets.
類似化合物との比較
When compared to similar compounds, {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone stands out due to its:
Unique combination of fluorine, pyrazole, and methoxy groups, providing distinct physicochemical properties.
Enhanced biological activity due to the strategic placement of functional groups.
Similar Compounds
{4-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Similar structure with a different substitution pattern.
{3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Slight variation in the length of the alkoxy chain.
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: Variance in the position of the methoxy group.
特性
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2746992.png)

![11-oxo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2746997.png)
![N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B2747001.png)
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)


![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
